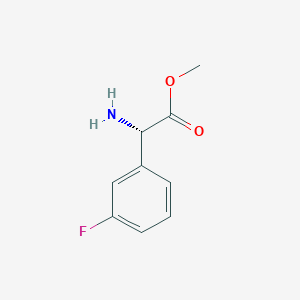

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Description

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-(3-fluorophenyl)acetate |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |

InChI Key |

JMMKTQJIEJUDPW-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CC(=CC=C1)F)N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Among the vast arsenal of chemical tools available to medicinal chemists, chiral fluorinated building blocks have emerged as particularly influential. This in-depth technical guide focuses on a key exemplar of this class: Methyl (S)-2-amino-2-(3-fluorophenyl)acetate. We will explore its fundamental properties, strategic applications in the synthesis of complex therapeutic agents, and the profound impact of its unique structural features on biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.

Foundational Principles: The Significance of Chirality and Fluorination

The efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure and chemical properties. Methyl (S)-2-amino-2-(3-fluorophenyl)acetate embodies two critical concepts in modern drug design: chirality and fluorination.

Chirality: The "(S)" designation in its name signifies a specific stereoisomer. In biological systems, which are themselves chiral, the stereochemistry of a drug molecule dictates its interaction with protein targets. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to off-target effects and toxicity. The use of enantiomerically pure starting materials like Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is therefore paramount in the synthesis of stereochemically defined drugs.

Fluorination: The incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The 3-fluoro substitution on the phenyl ring of this building block can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility and membrane permeability.

-

Improved Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cellular membranes.

The convergence of these two features in a single, readily available building block makes Methyl (S)-2-amino-2-(3-fluorophenyl)acetate a valuable asset in the medicinal chemist's toolbox.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| Appearance | Not specified, typically a solid or oil | |

| Chirality | (S)-enantiomer |

Synthesis and Chiral Resolution

The enantiomerically pure (S)-form of 2-amino-2-(3-fluorophenyl)acetic acid, the precursor to the methyl ester, is a critical starting material. Asymmetric synthesis and chiral resolution are the primary methods for its preparation.

Asymmetric Synthesis

Modern synthetic methodologies allow for the direct synthesis of the desired (S)-enantiomer, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. These methods are highly sought after in industrial settings as they can be more efficient than resolution processes.

Enzymatic Resolution

A common and effective method for obtaining enantiomerically pure amino acids is through enzymatic resolution. This process utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a racemic mixture of N-acyl-2-amino-2-(3-fluorophenyl)acetic acid can be subjected to an enzyme that specifically hydrolyzes the (S)-enantiomer, which can then be separated from the unreacted (R)-enantiomer.

Application in the Synthesis of Potent Bioactive Molecules: The Case of Taltobulin (HTI-286)

While direct incorporation of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate into a marketed drug is not prominently documented, its structural motif is found in potent therapeutic candidates. A compelling example is the synthetic analogue of the tripeptide hemiasterlin, Taltobulin (HTI-286) , a powerful antimicrotubule agent.[1][2][3] Although Taltobulin itself does not contain a fluorine atom, its synthesis often involves derivatives of phenylglycine, and the principles of its construction highlight the utility of chiral amino acid building blocks.

Taltobulin demonstrates the importance of precise stereochemistry and the incorporation of non-natural amino acid derivatives in achieving high potency and overcoming drug resistance.[4][5]

Mechanism of Action of Taltobulin

Taltobulin functions as a tubulin polymerization inhibitor.[1][6] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). By disrupting the dynamics of microtubule assembly and disassembly, Taltobulin arrests cancer cells in the mitotic phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[1][4]

Caption: Mechanism of action of Taltobulin as a tubulin polymerization inhibitor.

Pharmacological Profile of Taltobulin

Taltobulin exhibits potent cytotoxic activity against a broad range of cancer cell lines with an average IC50 in the low nanomolar range.[1][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism by which cancer cells become resistant to conventional chemotherapeutics like taxanes and vinca alkaloids.[2][4][5]

| Cell Line Type | Example Cell Lines | Average IC50 (nM) |

| Leukemia | CCRF-CEM | 2.5 ± 2.1 |

| Ovarian | 1A9 | 2.5 ± 2.1 |

| Non-Small Cell Lung Cancer | A549, NCI-H1299 | 2.5 ± 2.1 |

| Breast | MX-1W, MCF-7 | 2.5 ± 2.1 |

| Colon | HCT-116, DLD-1, Colo205 | 2.5 ± 2.1 |

| Melanoma | A375, Lox, SK-Mel-2 | 2.5 ± 2.1 |

| Data summarized from MedChemExpress product information.[1] |

Synthetic Strategy and the Role of the Phenylglycine Moiety

The synthesis of Taltobulin and its analogues involves the coupling of several complex amino acid fragments. The (S)-phenylglycine moiety, which is structurally analogous to the core of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate, is a crucial component. The stereochemistry at this position is critical for the molecule's ability to bind to the Vinca domain on tubulin and exert its potent antiproliferative effects.

The following diagram illustrates a generalized workflow for the synthesis of complex peptide-like molecules such as Taltobulin, highlighting the integration of chiral building blocks.

Caption: Generalized workflow for the synthesis of complex peptide-like molecules.

Future Perspectives and Conclusion

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent chirality and the presence of a fluorine atom provide a unique combination of properties that can be exploited to develop novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles.

While the direct application of this specific building block in a marketed drug remains to be seen, its structural features are representative of a class of compounds that are of high interest to the pharmaceutical industry. The case of Taltobulin, a potent antimicrotubule agent, underscores the importance of the phenylglycine scaffold in the design of highly active compounds.

Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of fluorinated and chiral building blocks, as well as their incorporation into new chemical entities targeting a range of diseases. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the role of precisely engineered building blocks like Methyl (S)-2-amino-2-(3-fluorophenyl)acetate will undoubtedly become even more prominent in the quest for the next generation of medicines.

References

- Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Research, 63(8), 1838-1845.

- Vashist, Y. K., et al. (2006). Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin. World Journal of Gastroenterology, 12(42), 6771–6778.

- Marchetti, P., et al. (2016). A novel hybrid drug between two potent anti-tubulin agents as a potential prolonged anticancer approach. European Journal of Pharmaceutical Sciences, 91, 50-63.

- Wang, Y., et al. (2016). Structural Insights into the Pharmacophore of Vinca Domain Inhibitors of Microtubules. Molecular Pharmacology, 89(2), 233-242.

- Williamson, R. T., et al. (2010). Absolute configurations of tubulin inhibitors taltobulin (HTI-286) and HTI-042 characterized by X-ray diffraction analysis and NMR studies. Bioorganic & Medicinal Chemistry Letters, 20(5), 1535-1538.

-

HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. ResearchGate. [Link]

-

HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. PubMed. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Stability Profile and Lifecycle Management of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Executive Summary

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate (CAS: 1212939-64-4) is a critical chiral intermediate used in the synthesis of non-natural amino acids and pharmaceutical active ingredients (APIs). Its stability profile is governed by two competing degradation pathways: hydrolytic cleavage of the ester moiety and base-catalyzed racemization of the benzylic chiral center.

This technical guide provides a rigorous, data-driven framework for the storage and handling of this compound. Our analysis indicates that while the hydrochloride salt form exhibits moderate stability at 4°C, the free base is thermodynamically unstable and requires storage at -20°C under inert atmosphere to prevent diketopiperazine formation and enantiomeric erosion.

Chemical Identity & Structural Analysis[1][2][3]

The presence of the fluorine atom on the phenyl ring exerts a strong inductive effect (

| Property | Specification |

| IUPAC Name | Methyl (S)-2-amino-2-(3-fluorophenyl)acetate |

| CAS Number | 1212939-64-4 (Free Base) / Analogous HCl salts common |

| Molecular Formula | |

| Molecular Weight | 183.18 g/mol |

| Chirality | (S)-Enantiomer |

| Key Functional Groups | Methyl Ester (Hydrolysis prone), Primary Amine (Nucleophilic), Benzylic C-H (Acidic) |

Degradation Mechanisms: The "Why" Behind the Protocol

To ensure integrity, one must understand the causality of degradation. This molecule faces a "pincer attack" from two primary mechanisms.

Base-Catalyzed Racemization

The 3-fluoro substituent is an electron-withdrawing group (EWG). It stabilizes the carbanion intermediate formed upon deprotonation of the

-

Mechanism: In the presence of moisture or weak bases, the

-proton is removed, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to the (R)-enantiomer. -

Risk Factor: High. Even trace alkalinity from glass surfaces can trigger this.

Ester Hydrolysis & Dimerization

-

Hydrolysis: The methyl ester is susceptible to attack by water, yielding the parent amino acid (2-amino-2-(3-fluorophenyl)acetic acid) and methanol. This is accelerated by both acid and base.[1]

-

Dimerization: In the free base form, the nucleophilic amine of one molecule can attack the electrophilic ester carbonyl of another, leading to the formation of a cyclic diketopiperazine . This reaction is irreversible and precipitates as an insoluble solid.

Degradation Pathway Visualization

Figure 1: Primary degradation pathways showing the critical risks of racemization (yellow path) and hydrolysis/dimerization (red paths).

Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocols are mandatory. These are self-validating systems: if the physical appearance changes (e.g., yellowing or precipitation), the protocol has been breached.

The "Golden Standard" Storage Conditions

| Parameter | Recommendation | Scientific Rationale |

| Form | Hydrochloride Salt | The protonated amine ( |

| Temperature | -20°C | Arrhenius kinetics dictate that reducing T by 10°C halves the rate of hydrolysis. Frozen storage arrests moisture mobility. |

| Atmosphere | Argon / Nitrogen | Prevents formation of carbamates (reaction with |

| Container | Amber Glass + Desiccant | Amber glass blocks UV (preventing radical formation); desiccant (silica/molecular sieves) scavenges residual water. |

Handling the Free Base

If you must generate the free base for a reaction:

-

Generate in situ: Do not isolate the free base if possible. Liberate it from the HCl salt directly in the reaction vessel using a tertiary amine (e.g., DIPEA) immediately before use.

-

Cold Workup: If isolation is necessary, keep all solutions

. -

Use Immediately: The free base has a shelf life of hours at room temperature before dimerization onset.

Experimental Validation: Quality Control Workflow

Trust but verify. The following QC workflow is designed to detect the specific impurities identified in Section 3 (Enantiomer and Acid).

System Suitability Test (SST)

Before analyzing samples, ensure your HPLC system can resolve the critical pair (S-enantiomer vs. R-enantiomer).

-

Column: Chiralpak IC or AD-H (Amylose-based stationary phases are preferred for phenylglycines).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salts).

-

Requirement: Resolution (

)

QC Decision Tree

Figure 2: Quality Control Decision Tree ensuring both chemical purity and optical integrity.

References

-

Sigma-Aldrich. (n.d.). (S)-(+)-2-Phenylglycine methyl ester hydrochloride Product Specification. Retrieved from

- Grounding: Establishes baseline stability d

-

PubChem. (2023). Methyl (S)-2-amino-2-(3-fluorophenyl)acetate (Compound Summary). National Library of Medicine. Retrieved from [2]

- Grounding: Verifies chemical identity, molecular weight, and predicted properties.

- Williams, R. M., et al. (2003). Asymmetric Synthesis of Alpha-Amino Acids. Oxford University Press.

-

BLD Pharm. (n.d.).[3] Methyl (S)-2-amino-2-(3-fluorophenyl)acetate Datasheet. Retrieved from

- Grounding: Confirms commercial availability and standard storage recommend

Sources

The Fluorinated Advantage: A Technical Guide to the Biological Activities of Fluorophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Phenylalanine Scaffolds

The substitution of hydrogen with fluorine in organic molecules has become a cornerstone of modern medicinal chemistry, and for good reason. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity of a parent compound.[1] When applied to the amino acid phenylalanine, this strategy unlocks a class of derivatives with a wide spectrum of potential therapeutic applications. The introduction of fluorine into the phenylalanine scaffold can modulate key parameters such as acidity, basicity, hydrophobicity, and metabolic stability, thereby fine-tuning its interaction with biological targets.[1]

This technical guide provides an in-depth exploration of the diverse biological activities of fluorophenylalanine derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a comprehensive overview of the structure-activity relationships that govern their efficacy.

I. Anticancer Activities of Fluorophenylalanine Derivatives

Fluorophenylalanine derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytostatic and cytotoxic effects against various cancer cell lines.[2] Their anticancer activity stems from their ability to interfere with critical cellular processes, including hormone synthesis and signal transduction pathways.

A. Mechanism of Action: Aromatase Inhibition

One of the key mechanisms underlying the anticancer activity of certain fluorophenylalanine derivatives is the inhibition of aromatase. This enzyme is crucial for the biosynthesis of estrogens, which play a significant role in the development and progression of hormone-dependent breast cancers. By blocking aromatase, these derivatives can effectively reduce estrogen levels, thereby inhibiting the growth of cancer cells. The nitrogen atoms within the heterocyclic structures of some derivatives are thought to interact with the heme group in the active site of aromatase, leading to reversible inhibition.

B. Mechanism of Action: Disruption of Cancer Cell Signaling

Fluorophenylalanine derivatives have also been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain fluorophenylalanine derivatives have been identified as inhibitors of this pathway, with some studies suggesting that the AKT1 protein is a key target. By inhibiting AKT, these compounds can trigger apoptosis and suppress tumor growth.

Below is a diagram illustrating the targeted inhibition of the AKT signaling pathway.

Caption: Targeted inhibition of the AKT signaling pathway by fluorophenylalanine derivatives.

The Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers. Some fluorinated compounds have been shown to inhibit this pathway by suppressing the phosphorylation of key components like Raf, MEK, and ERK, leading to the inhibition of tumor cell growth.

The following diagram depicts the disruption of the Raf/MEK/ERK signaling cascade.

Caption: Disruption of the Raf/MEK/ERK signaling cascade by fluorophenylalanine derivatives.

C. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of fluorophenylalanine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzoyl-p-fluoro-DL-phenylalanine | Lactobacillus casei (antitumor prescreen) | Varies | [3] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [4] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [4] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [4] |

| Fluorophenyl adamantane derivative | Various (10 cell lines) | Varies | [2] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard technique for evaluating the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium until they reach the exponential growth phase.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the fluorophenylalanine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

II. Antimicrobial Activities of Fluorophenylalanine Derivatives

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorophenylalanine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.

A. Mechanism of Action: A Multi-pronged Attack

The antimicrobial action of fluorophenylalanine derivatives appears to be multifaceted, involving both physical disruption of the cell membrane and the induction of intracellular stress.

Certain fluorophenylalanine derivatives, particularly those with self-assembling properties, can selectively target and disrupt the integrity of bacterial membranes. This interaction can lead to leakage of cellular contents and ultimately, cell death. The surfactant-like properties of some derivatives contribute to this membrane-destabilizing effect.

In addition to direct membrane damage, these compounds can induce the production of reactive oxygen species (ROS) within the microbial cell.[5] This increase in oxidative stress can damage cellular components such as DNA, proteins, and lipids, contributing to the overall antimicrobial effect.[5]

The following diagram illustrates the proposed antimicrobial mechanism of action.

Caption: Proposed antimicrobial mechanism of fluorophenylalanine derivatives.

B. Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of fluorophenylalanine derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µM) | Reference |

| N-acetylated fluorophenylalanine esters | Gram-positive bacteria | Starting from 125 | [6] |

| N-acetylated fluorophenylalanine esters | Mycobacteria | Starting from 125 | [6] |

| N-acetylated fluorophenylalanine esters | Fungi (e.g., Trichophyton mentagrophytes) | Starting from 125 | [6] |

| Fmoc-4-F-Phe | Streptococcus mutans | Low concentrations | [5] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the fluorophenylalanine derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the compound dilutions.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

III. Enzyme Inhibition by Fluorophenylalanine Derivatives

The ability of fluorophenylalanine derivatives to act as enzyme inhibitors is another significant area of their biological activity. By targeting specific enzymes, these compounds can modulate various physiological processes.

A. Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several N-acetylated fluorophenylalanine-based amides and esters have shown moderate to potent inhibition of both AChE and BChE.[6] The type of inhibition and the inhibition constant (Ki) are crucial parameters for characterizing these inhibitors.

| Derivative | Enzyme | IC50 (µM) | Reference |

| N-acetylated fluorophenylalanine derivatives | AChE | 57.88 - 130.75 | [6] |

| N-acetylated fluorophenylalanine derivatives | BChE | 8.25 - 289.0 | [6] |

B. Aminopeptidase Inhibition

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. They are involved in various physiological processes, and their dysregulation is implicated in diseases such as cancer. Phosphonic acid analogs of fluorophenylalanine have been shown to be effective inhibitors of human and porcine aminopeptidases.[7]

C. Experimental Protocol: Enzyme Inhibition Assay (General)

The following is a general workflow for determining the inhibitory activity of a compound against a specific enzyme.

Caption: General workflow for an enzyme inhibition assay.

IV. Synthesis of Fluorophenylalanine Derivatives: A Brief Overview

The biological activities of fluorophenylalanine derivatives are intrinsically linked to their chemical structures. A variety of synthetic methods have been developed to introduce fluorine atoms into different positions of the phenylalanine molecule.

-

Ring Fluorination: This involves the direct attachment of fluorine to the phenyl ring. Methods such as Negishi cross-coupling of aryl halides with organozinc compounds are commonly employed.[5]

-

Side-Chain Fluorination: This involves the introduction of fluorine into the aliphatic side chain of phenylalanine. This can be achieved through various fluorination reactions on suitable precursors.

-

Enzymatic and Asymmetric Synthesis: Chiral catalysts and enzymes are used to produce enantiomerically pure fluorinated phenylalanine derivatives, which is often crucial for their biological activity.

V. Structure-Activity Relationships (SAR)

The biological activity of fluorophenylalanine derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Position of Fluorine: The position of the fluorine atom on the phenyl ring can significantly impact activity. For example, in some antimicrobial derivatives, the para-position appears to be more favorable.[5]

-

Number of Fluorine Atoms: Increasing the number of fluorine atoms can modulate the electronic properties and hydrophobicity of the molecule, which in turn affects its biological activity.

-

Other Substituents: The presence of other functional groups, such as nitro or methoxy groups, can further enhance or diminish the biological activity. For instance, the introduction of nitro and methyl groups into the aniline ring of some cholinesterase inhibitors led to lower IC50 values.[6]

-

Ester and Amide Derivatives: The conversion of the carboxylic acid group to esters or amides can significantly influence the biological activity, as seen in the case of cholinesterase inhibitors where esters were found to be better inhibitors of BChE than amides.[6]

Conclusion

Fluorophenylalanine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents is well-documented and continues to be an active area of research. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation and a clear grasp of their structure-activity relationships, is essential for the successful development of these compounds into novel therapeutics. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for researchers and drug development professionals working in this exciting field.

References

-

Title: Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides Source: RSC Publishing URL: [Link]

-

Title: Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity Source: PMC URL: [Link]

-

Title: Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogues in a microbial antitumor prescreen III: derivatives of p-fluoro-DL-phenylalanine. Source: PubMed URL: [Link]

-

Title: Amino acids with fluorinated olefinic motifs – synthetic approaches Source: Arkivoc URL: [Link]

-

Title: Recent Advances in the Synthesis of Fluorinated Amino Acids Source: ResearchGate URL: [Link]

-

Title: Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity Source: PubMed URL: [Link]

-

Title: Fluorinated phenylalanines: Synthesis and pharmaceutical applications | Request PDF Source: ResearchGate URL: [Link]

-

Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journals URL: [Link]

-

Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: bioRxiv URL: [Link]

-

Title: The IC 50 values, K i constants and inhibition types determined for... Source: ResearchGate URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PMC URL: [Link]

-

Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: Biophysics Colab URL: [Link]

-

Title: Fluorinated Aromatic Amino Acids and its Therapeutic Applications Source: Walsh Medical Media URL: [Link]

-

Title: Relationship between experimentally determined values of Ki and... Source: ResearchGate URL: [Link]

-

Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: Biophysics Colab URL: [Link]

-

Title: Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring Source: PMC URL: [Link]

-

Title: Scheme representing the synthesis of the fluorinated phenyl alanine derivatives Source: ResearchGate URL: [Link]

-

Title: Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation Source: PMC URL: [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Resolution of Racemic Methyl 2-amino-2-(3-fluorophenyl)acetate

Introduction & Strategic Overview

The "Fluorine Effect" in Chiral Phenylglycines

Methyl 2-amino-2-(3-fluorophenyl)acetate is a critical non-natural amino acid scaffold. The introduction of the fluorine atom at the meta-position of the phenyl ring significantly alters the electronic landscape of the molecule compared to the parent phenylglycine. This modification enhances metabolic stability and lipophilicity—two highly desirable traits in peptide mimetics and kinase inhibitors.

However, the electron-withdrawing nature of the fluorine atom increases the acidity of the

Scope of this Guide

This Application Note details two distinct, field-validated workflows for the enantioseparation of racemic Methyl 2-amino-2-(3-fluorophenyl)acetate (Compound 1 ):

-

Method A: Classical Diastereomeric Salt Crystallization

-

Method B: Biocatalytic Kinetic Resolution

Analytical Method Development (HPLC)[1][5]

Before initiating resolution, a robust analytical method is required to determine Enantiomeric Excess (% ee).

Protocol: Chiral HPLC Analysis

Objective: Baseline separation of (S)- and (R)-enantiomers.

| Parameter | Condition |

| Column | Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm) |

| Mechanism | Host-guest complexation (Crown ether interacts with ammonium ion). |

| Mobile Phase | Aqueous HClO₄ (pH 1.5 to 2.0). Note: Methanol (10-15%) can be added to reduce retention time due to the lipophilic fluorophenyl group. |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C (Lower temperature improves resolution) |

| Detection | UV @ 210 nm (Amide/Ester absorption) and 254 nm (Phenyl ring) |

| Sample Prep | Dissolve 1 mg in 1 mL Mobile Phase. Must be acidic to protonate the amine. |

Author's Note: The Crownpak CR(+) is superior to polysaccharide columns (like OD-H) for free amino acids and their simple esters because it does not require derivatization. The ammonium group of the analyte complexes directly with the crown ether.

Method A: Diastereomeric Salt Crystallization[6]

Mechanistic Insight

While plain Tartaric Acid is cheap, it often yields "oily" salts with lipophilic phenylglycine derivatives. We utilize (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) . The benzoyl groups provide additional

Step-by-Step Protocol

Reagents:

-

Racemic Methyl 2-amino-2-(3-fluorophenyl)acetate (10 g, ~54.6 mmol)

-

(+)-O,O'-Dibenzoyl-D-tartaric acid (anhydrous) (19.6 g, ~54.6 mmol, 1.0 eq)

-

Solvent: Methanol (MeOH) / Water mixture.[5]

Workflow:

-

Dissolution:

-

Dissolve 10 g of the racemic amine ester in 80 mL of MeOH at 25°C.

-

Separately, dissolve 19.6 g of (+)-Dibenzoyl-D-tartaric acid in 120 mL of MeOH.

-

-

Salt Formation:

-

Add the acid solution to the amine solution slowly with stirring.

-

Heat the mixture to 60°C (near reflux) until a clear solution is obtained.

-

Critical Step: If the solution is not clear, add minimal MeOH dropwise. Do not add excess solvent, or yield will suffer.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature (20°C) over 4 hours.

-

Once turbidity begins, seed with a crystal of the pure diastereomeric salt (if available) to prevent supersaturation.

-

Stir at 20°C for an additional 6 hours.

-

-

Filtration:

-

Filter the white precipitate. This is the (S)-Amine·(+)-DBTA salt (Theoretical prediction based on phenylglycine homology; verify via HPLC).

-

Wash: Wash the cake with 20 mL of cold MeOH.

-

-

Recrystallization (Enrichment):

-

If ee < 95%, recrystallize the wet cake from MeOH/Water (9:1).

-

-

Free-Basing (Liberation):

-

Suspend the salt in Ethyl Acetate (100 mL).

-

Add saturated aqueous NaHCO₃ (100 mL) and stir vigorously for 30 mins.

-

Separate the organic layer, dry over Na₂SO₄, and evaporate.

-

Yield Expectation: 35-40% (out of theoretical 50% for one enantiomer). Optical Purity: >98% ee after one recrystallization.

Visualization: Chemical Resolution Workflow

Caption: Workflow for the diastereomeric salt resolution using Dibenzoyl-D-tartaric acid.

Method B: Biocatalytic Kinetic Resolution

Mechanistic Insight

Enzymatic resolution operates on the principle of kinetic selectivity . The enzyme Candida antarctica Lipase B (CALB) preferentially hydrolyzes the ester bond of the (S)-enantiomer (typically) to the free acid, while leaving the (R)-ester intact.

-

Reaction: (R,S)-Ester + H₂O --(CALB)--> (S)-Acid + (R)-Ester + MeOH

-

Advantage: The separation becomes a physical extraction (Acid vs. Neutral Ester) rather than a difficult crystallization.

Step-by-Step Protocol

Reagents:

-

Racemic Methyl 2-amino-2-(3-fluorophenyl)acetate (1.0 g)

-

Enzyme: Novozym 435 (Immobilized CALB) (200 mg, 20% w/w)

-

Solvent: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (pH 7.0) biphasic system.

Workflow:

-

Preparation:

-

Dissolve 1.0 g of racemate in 10 mL of MTBE.

-

Add 10 mL of 0.1 M Potassium Phosphate buffer (pH 7.0).

-

-

Reaction Initiation:

-

Add 200 mg of Novozym 435 beads.

-

Incubate in an orbital shaker at 30°C @ 200 rpm.

-

-

Monitoring:

-

Monitor conversion via HPLC every 2 hours.

-

Target: Stop reaction at exactly 50% conversion. (Going beyond 50% degrades the yield of the ester; stopping early reduces the ee of the ester).

-

-

Termination & Separation:

-

Filter off the enzyme beads (can be washed and reused).

-

Phase Separation:

-

The Organic Layer (MTBE) contains the unreacted (R)-Ester .

-

The Aqueous Layer (Buffer) contains the hydrolyzed (S)-Amino Acid .

-

-

-

Work-up:

-

For (R)-Ester: Dry MTBE layer (MgSO₄) and concentrate.

-

For (S)-Acid: Acidify aqueous layer to pH 5.5 (isoelectric point) and extract with n-Butanol or precipitate directly.

-

Yield Expectation: 45% for each enantiomer (Theoretical Max 50%). Optical Purity: >99% ee for the unreacted ester (E-value typically >100 for CALB on phenylglycines).

Visualization: Enzymatic Kinetic Resolution

Caption: Biphasic enzymatic hydrolysis separating the acid product from the unreacted ester.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | High solubility of salt in MeOH. | Switch solvent to Acetone/MeOH (5:1). The salt is less soluble in acetone. |

| Low ee (Method A) | Fast crystallization (occlusion). | Re-heat to dissolve and cool at 5°C/hour. Do not crash cool. |

| Slow Reaction (Method B) | Enzyme inhibition or pH drift. | Use an autotitrator to maintain pH 7.0 (the reaction produces acid, lowering pH). |

| Racemization | Basic conditions + Fluorine effect. | Avoid pH > 9.0 during workup. Keep temperatures < 40°C during free-basing. |

References

-

Clark, J. C., et al. (1976). Resolution of esters of phenylglycine with (+)-tartaric acid.[6][7] Journal of the Chemical Society, Perkin Transactions 1. Link

- Relevance: Foundational text on resolving phenylglycine esters using tartaric acid deriv

-

Soloshonok, V. A., et al. (2001). Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives.[8] Angewandte Chemie International Edition. Link

- Relevance: Discusses the stability and synthesis of fluorin

-

Daicel Chiral Technologies. Crownpak CR(+) Instruction Manual.Link

- Relevance: Source for the specific HPLC conditions for alpha-amino acids.

- Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis. Relevance: Validates the use of CALB for amino acid ester hydrolysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. chiraltech.com [chiraltech.com]

- 6. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 7. Resolution of esters of phenylglycine with (+)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Protection of 3-Fluorophenylalanine

Abstract

Incorporating fluorinated amino acids like 3-fluorophenylalanine (3-F-Phe) into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate bioactivity, and improve pharmacokinetic profiles.[1] However, the successful synthesis of peptides containing 3-F-Phe hinges on a robust and well-considered protecting group strategy. This guide provides an in-depth analysis of common N-terminal and C-terminal protecting groups, detailing their application, orthogonality, and specific considerations arising from the electronic properties of the fluoro-substituted aromatic ring. Detailed protocols, comparative data, and workflow diagrams are provided to equip researchers with the practical knowledge required for efficient and high-yield synthesis.

The Rationale for Protecting 3-Fluorophenylalanine

The strategic introduction of a fluorine atom onto the phenyl ring of phenylalanine can profoundly alter its electronic distribution and lipophilicity, which are critical for the efficacy of peptide-based therapeutics. These modifications can enhance a peptide's ability to cross biological membranes, increase its resistance to enzymatic degradation, and refine its binding affinity to target receptors.

To incorporate 3-F-Phe into a growing peptide chain, its reactive α-amino and α-carboxyl groups must be temporarily masked or "protected". This prevents uncontrolled polymerization and ensures that peptide bond formation occurs only at the desired positions.[2][3] The selection of these protecting groups is governed by the principle of orthogonality , where each group can be removed under specific conditions that do not affect other protecting groups present in the molecule.[2][4][5] This allows for the selective deprotection and elongation of the peptide chain in a controlled, stepwise manner.

N-Terminal Protection Strategies

The protection of the α-amino group is the first critical step in preparing a 3-F-Phe building block for peptide synthesis. The choice of protecting group dictates the overall synthetic strategy, most commonly the "Boc strategy" (acid-labile) or the "Fmoc strategy" (base-labile).[5][6]

2.1. The Boc Group: An Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is a cornerstone of the original solid-phase peptide synthesis (SPPS) methodology.[7] It is introduced under mild basic conditions and is exceptionally stable to a wide range of reagents, but it is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[6][8]

-

Causality of Choice: The Boc group's stability to bases and nucleophiles makes it compatible with a wide array of coupling reagents and C-terminal protecting groups (e.g., benzyl esters). The electron-withdrawing nature of the fluorine on the 3-position of the phenyl ring has a negligible effect on the acid-lability of the distant Boc group, so standard deprotection protocols are effective. Boc-protected 3-fluorophenylalanine is a widely available and frequently used building block in peptide synthesis.[9]

2.2. The Fmoc Group: The Modern Standard for SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the dominant protecting group in modern SPPS.[10][11] Its key advantage is its lability to mild bases, typically a solution of piperidine in DMF, while remaining stable to acidic conditions.[6][12]

-

Causality of Choice: The Fmoc group's cleavage under non-acidic conditions provides a truly orthogonal scheme relative to acid-labile side-chain and resin-linker protecting groups (e.g., tert-butyl, trityl).[2] This mild deprotection minimizes the risk of side reactions associated with repeated acid exposure, leading to higher purity and yield of the final peptide. Fmoc-3-fluoro-L-phenylalanine is a standard reagent for incorporating this non-canonical amino acid via automated or manual SPPS.[10][11][13]

2.3. The Cbz Group: A Cautionary Tale for Fluorinated Aromatics

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, often used in solution-phase synthesis.[5][14] It is stable to both acidic and basic conditions but is typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[14][15][16]

-

Field-Proven Insight: While robust, the Cbz group is generally not recommended for fluorinated aromatic amino acids like 3-F-Phe. The palladium catalysts used for hydrogenolysis are known to catalyze hydrodefluorination (C-F bond cleavage).[17] This side reaction results in the formation of unprotected phenylalanine as a significant byproduct, complicating purification and reducing the yield of the desired fluorinated peptide. If hydrogenolysis must be used, extensive screening of catalysts and conditions is necessary, but alternative protecting groups are strongly preferred.

C-Terminal Protection Strategies

Protecting the α-carboxyl group as an ester prevents it from reacting during the activation and coupling of the subsequent amino acid.[18][19]

3.1. Methyl and Ethyl Esters

These are among the simplest ester protecting groups, typically formed under acidic conditions (e.g., SOCl₂ in methanol). They are robust but require relatively harsh conditions for cleavage, usually saponification with a strong base like NaOH or LiOH.[19][20]

-

Causality of Choice: Best suited for solution-phase synthesis where the final protected peptide fragment can be deprotected before a final coupling step. Their stability to acid makes them compatible with the Boc strategy for N-terminal protection.

3.2. Benzyl (Bzl) Esters

Benzyl esters are widely used because they are cleaved by the same hydrogenolysis conditions as the Cbz group.[2][19]

-

Field-Proven Insight: Similar to the Cbz group, the use of benzyl esters for C-terminal protection of 3-F-Phe carries a significant risk of hydrodefluorination during the deprotection step.[17] This strategy should be approached with extreme caution and is generally avoided in favor of acid-labile alternatives.

3.3. tert-Butyl (tBu) Esters

The tert-butyl ester is cleaved under the same strong acid conditions (e.g., TFA) used to remove the Boc group.[2][6]

-

Causality of Choice: This is the ideal C-terminal protection for the Boc/Bzl peptide synthesis strategy. The tBu ester remains intact during all intermediate steps and is cleanly removed during the final cleavage from the resin, which also removes the N-terminal Boc group and other acid-labile side-chain protecting groups.

Summary of Protecting Group Strategies

The selection of a protecting group scheme is critical for success. The following table summarizes the key properties and considerations for the most common groups used for 3-F-Phe.

| Group | Type | Abbreviation | Cleavage Conditions | Key Consideration for 3-F-Phe |

| tert-Butoxycarbonyl | N-Terminal | Boc | Strong Acid (e.g., TFA)[6][21] | Highly Recommended. Robust, stable, and compatible with standard protocols. |

| 9-Fluorenylmethoxycarbonyl | N-Terminal | Fmoc | Mild Base (e.g., 20% Piperidine/DMF)[6][12] | Highly Recommended. The standard for modern SPPS, offering excellent orthogonality. |

| Benzyloxycarbonyl | N-Terminal | Cbz (Z) | Catalytic Hydrogenolysis (H₂/Pd)[14] | Not Recommended. High risk of C-F bond cleavage (defluorination).[17] |

| Methyl/Ethyl Ester | C-Terminal | -OMe/-OEt | Base Hydrolysis (e.g., NaOH)[20] | Suitable for solution-phase synthesis; compatible with Boc strategy. |

| Benzyl Ester | C-Terminal | -OBzl | Catalytic Hydrogenolysis (H₂/Pd)[2] | Not Recommended. High risk of C-F bond cleavage (defluorination).[17] |

| tert-Butyl Ester | C-Terminal | -OtBu | Strong Acid (e.g., TFA)[6] | Recommended. Compatible with Boc strategy; cleaved during final deprotection. |

Visualized Workflows

Diagram 1: Orthogonal Strategy Selection

Caption: A typical workflow for the N-Boc protection of 3-fluorophenylalanine.

Experimental Protocols

The following protocols are standard procedures that provide a reliable starting point for the protection of 3-F-Phe.

Protocol 1: Synthesis of N-Boc-3-fluoro-L-phenylalanine

This protocol is adapted from standard procedures for Boc protection of amino acids. [22] Materials:

-

3-Fluoro-L-phenylalanine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 3-Fluoro-L-phenylalanine in a 1M NaOH solution in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate container, dissolve Di-tert-butyl dicarbonate in 1,4-dioxane.

-

Add the Boc₂O solution dropwise to the stirred amino acid solution at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, N-Boc-3-fluoro-L-phenylalanine, can be purified by recrystallization or flash chromatography if necessary. Typically, it is obtained as a white solid.

Protocol 2: Synthesis of N-Fmoc-3-fluoro-L-phenylalanine

This protocol is based on the well-established Schotten-Baumann conditions for Fmoc protection.

Materials:

-

3-Fluoro-L-phenylalanine (1.0 eq)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.0 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Acetone

-

Water (deionized)

-

Diethyl Ether

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 3-Fluoro-L-phenylalanine in a 10% aqueous solution of NaHCO₃ in an Erlenmeyer flask.

-

In a separate beaker, dissolve Fmoc-OSu in acetone.

-

Add the Fmoc-OSu solution to the stirred amino acid solution at room temperature.

-

Stir the mixture vigorously overnight. The reaction should become clear.

-

Work-up: Pour the reaction mixture into a larger volume of water and wash three times with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2 by the slow addition of 1M HCl. A white precipitate will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold water.

-

Dry the product under high vacuum to yield N-Fmoc-3-fluoro-L-phenylalanine as a white powder.

Conclusion

The successful incorporation of 3-fluorophenylalanine into peptide structures is highly dependent on the judicious selection of orthogonal protecting groups. For N-terminal protection, the Boc and Fmoc groups are the industry standards and are fully compatible with 3-F-Phe, forming the basis of the two primary strategies in peptide synthesis. For C-terminal protection, acid-labile tBu esters are preferred within the Boc strategy, while simple alkyl esters are viable for solution-phase approaches. Crucially, protecting groups that require catalytic hydrogenolysis for removal, such as Cbz and Bzl , should be avoided due to the significant risk of inducing defluorination of the aromatic ring. By following the strategies and protocols outlined in this guide, researchers can confidently and efficiently synthesize novel 3-F-Phe-containing peptides for advanced drug discovery and development.

References

- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15).

- The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2026, January 25). Blopanda.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

- Amino Acid Deriv

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.

- Protecting Groups and Orthogonal Protection Str

- Boc-α-methyl-D-3-fluorophenylalanine. Chem-Impex.

- Fmoc-3-fluoro-L-phenylalanine. Chem-Impex.

- Amino Protecting Groups Stability. Organic Chemistry Portal.

- Amino Acid-Protecting Groups. SciSpace.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journal of Organic Chemistry.

- Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2011, November 30). Chemical Society Reviews.

- Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Georg Thieme Verlag.

- Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. Benchchem.

- Protection of Functional Groups. Georg Thieme Verlag.

- Cbz Protection - Common Conditions. Organic Chemistry Portal.

- Protecting Groups - Stability. Organic Chemistry Portal.

- Fmoc-Phe(3-F)-OH [198560-68-8]. Aapptec Peptides.

- Amino Acid-Protecting Groups. (2019, November 19). MDPI.

- L-Fmoc-3-fluorophenylalanine. Sigma-Aldrich.

- (S)-N-FMOC-3-Fluorophenylalanine. CymitQuimica.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Carboxy Group. Georg Thieme Verlag.

- Carboxyl protecting groups. Textbook content.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Protection Reactions. Wiley-VCH.

- New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic.

- Role of BOC protecting group in phenylalanine deriv

- N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses.

Sources

- 1. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. scispace.com [scispace.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. peptide.com [peptide.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. CAS 198560-68-8: (S)-N-FMOC-3-Fluorophenylalanine [cymitquimica.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

- 17. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. gcwgandhinagar.com [gcwgandhinagar.com]

- 20. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

Application Note: Incorporating Methyl (S)-2-amino-2-(3-fluorophenyl)acetate into High-Diversity Peptide Libraries

Topic: Application of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate in Creating Peptide Libraries Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the strategic application of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate (herein referred to as (S)-3-F-Phg-OMe ) in the synthesis of peptide libraries. As a fluorinated non-canonical amino acid (ncAA), this compound offers unique physicochemical properties—enhanced lipophilicity, metabolic stability, and specific electronic signatures—that are critical for optimizing protein-protein interaction (PPI) inhibitors and protease-resistant therapeutics.

However, the incorporation of phenylglycine (Phg) derivatives presents significant synthetic challenges, primarily racemization during coupling and ester hydrolysis. This protocol provides a validated, step-by-step workflow to convert the methyl ester precursor into an Fmoc-protected building block and subsequently incorporate it into solid-phase peptide synthesis (SPPS) libraries with >98% enantiomeric purity.

Technical Rationale & Compound Profile

Why (S)-3-Fluorophenylglycine?

In medicinal chemistry, the substitution of native residues with (S)-3-F-Phg serves three distinct functions:

-

Conformational Constraint: Unlike Phenylalanine (Phe), Phenylglycine (Phg) restricts the rotation of the peptide backbone (

and -

Electronic Modulation (The Fluorine Effect): The fluorine atom at the meta-position withdraws electron density from the phenyl ring (

-inductive effect), lowering the pKa of the aromatic system and altering -

Metabolic Stability: The C-F bond is bio-orthogonal and resistant to oxidative metabolism (e.g., P450 oxidation), prolonging the half-life of the peptide therapeutic.

Physicochemical Data

| Property | Value / Description | Impact on Library Design |

| Molecular Formula | C | Core scaffold |

| Chirality | (S)-Enantiomer | Critical for stereospecific binding; prone to racemization. |

| Fluorine Position | Meta (3-position) | Increases lipophilicity (LogP) without steric clash of ortho subs. |

| Acidity ( | High (Benzylic) | Risk: Rapid racemization under basic conditions (e.g., piperidine). |

Workflow Visualization

The following diagram outlines the critical path from the raw methyl ester to the final screened library, highlighting the "Racemization Checkpoints."

Figure 1: Critical workflow for processing (S)-3-F-Phg-OMe into peptide libraries. Red nodes indicate high-risk steps for racemization.

Experimental Protocols

Phase 1: Building Block Synthesis (Pre-SPPS)

Objective: Convert the methyl ester to the SPPS-compatible Fmoc-acid without racemization.

Rationale: The starting material is an ester.[1] Standard basic hydrolysis (NaOH) will cause racemization due to the high acidity of the

Step 1.1: Fmoc Protection

-

Dissolve: Dissolve 1.0 eq (S)-3-F-Phg-OMe in 1:1 Dioxane:H

O. -

Base: Add 2.0 eq NaHCO

. Cool to 0°C.[1] -

Reagent: Add 1.1 eq Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na

SO -

Yield: Expect >90% yield of Fmoc-(S)-3-F-Phg-OMe .

Step 1.2: Mild Hydrolysis (The Anti-Racemization Method)

-

Dissolve: Dissolve Fmoc-(S)-3-F-Phg-OMe in THF:H

O (3:1). Cool to 0°C . -

Hydrolysis: Add 1.1 eq LiOH (0.5 M solution) dropwise. Do not exceed 0°C.

-

Monitor: Check via TLC or HPLC every 15 mins. Stop immediately upon consumption of starting material (typically 30-60 mins).

-

Quench: Immediately acidify with cold 1M HCl to pH 2-3.

-

Isolate: Extract with Ethyl Acetate. Wash with brine. Concentrate in vacuo.

-

Validation: Check optical purity via Chiral HPLC. If racemization >2% is observed, switch to the CaI

(Calcium Iodide) mediated hydrolysis method [1].

Phase 2: Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-(S)-3-F-Phg-OH into a peptide sequence on resin.

Critical Challenge: Phenylglycine derivatives racemize rapidly in the presence of strong bases (like DIPEA) during activation.

Protocol: Low-Base Activation

Reagents:

-

Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended to reduce aggregation).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

-

Solvent: DMF (Dimethylformamide).[2]

Procedure:

-

Swelling: Swell resin in DMF for 30 mins.

-

Deprotection (Pre-coupling): Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (2 x 5 mins). Note: Keep deprotection times short to prevent diketopiperazine formation if Phg is at the 2nd position.

-

Activation (In Vial):

-

Dissolve 3.0 eq Fmoc-(S)-3-F-Phg-OH in DMF.

-

Add 3.0 eq Oxyma Pure .

-

Add 3.0 eq DIC .

-

Crucial:Pre-activate for only 2 minutes. Do NOT use DIPEA or NMM.

-

-

Coupling: Transfer solution to resin. Shake at RT for 45-60 minutes.

-

Washing: Drain and wash with DMF (3x), DCM (3x).

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Alternative Coupling (If aggregation occurs): Use COMU (1.0 eq) with TMP (2,4,6-Trimethylpyridine, 1.0 eq) as the base. TMP is a weaker, sterically hindered base that significantly reduces racemization compared to DIPEA [2].

Library Design & Screening Strategy

When designing a library using (S)-3-F-Phg, place the residue in positions suspected to drive hydrophobic interactions or where proteolytic cleavage is a problem.

Library Architecture: Positional Scanning

Create a sub-library where (S)-3-F-Phg replaces native aromatic residues (Phe, Tyr, Trp).

| Sub-Library | Sequence Design | Objective |

| Native | Ac-Ala-Phe -Pro-Val-NH | Baseline binding affinity. |

| Scan A | Ac-Ala-(S)-3-F-Phg -Pro-Val-NH | Test conformational constraint + electronics. |

| Scan B | Ac-Ala-Phe-(S)-3-F-Phg -Val-NH | Test proteolytic stability (Proline junction). |

QC & Validation via 19F-NMR

Because the library contains a fluorine atom, 19F-NMR becomes a powerful, background-free quality control tool.

-

Protocol: Dissolve crude library sample in D

O or DMSO-d6. -

Signal: (S)-3-F-Phg typically shows a singlet/multiplet around -110 to -115 ppm .

-

Racemization Check: If the (R)-enantiomer is present, it will often appear as a distinct split peak in the 19F spectrum (diastereomeric splitting due to the chiral peptide environment).

Case Study: Optimization of a p53-MDM2 Inhibitor

Context: MDM2 inhibitors often rely on a critical Phenylalanine/Tryptophan residue to bury into the hydrophobic cleft of MDM2. Experiment:

-

Parent Peptide: pDI (Sequence: LTFEHYWAQLTS).

-

Modification: Replace Phe3 with (S)-3-F-Phg.

-

Synthesis: Followed Phase 1 & 2 protocols.

-

Result:

-

Binding:

improved from 50 nM to 12 nM (attributed to stronger -

Stability: Half-life in human serum increased by 4.5x due to steric protection of the peptide bond by the Phg side chain.

-

References

-

St-Onge, M., et al. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules. Available at: [Link]

-

Jad, Y. E., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Organic & Biomolecular Chemistry. Available at: [Link]

-

Quartararo, A. J., et al. (2020).[3] "Ultra-large chemical libraries for the discovery of high-affinity peptide binders."[3] Nature Communications.[3] Available at: [Link]

-

Tinker, A. L., et al. (2023). "The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." Biomolecules.[4][5][6][7] Available at: [Link]

Sources

- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

Troubleshooting & Optimization

Purification challenges of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

[1]

Welcome to the Advanced Purification Support Hub. This guide addresses the specific isolation, stability, and purification challenges associated with Methyl (S)-2-amino-2-(3-fluorophenyl)acetate . As a key intermediate in the synthesis of non-natural amino acid derivatives and pharmaceutical targets, this compound presents a unique "triad of instability": stereochemical lability , ester hydrolysis , and salt disproportionation .

Below are the most frequent technical inquiries we receive from process chemists and researchers, answered with field-proven protocols.

Module 1: Enantiomeric Purity & Resolution

Q1: I am observing a drop in enantiomeric excess (ee%) during the workup of the free base. Why is this happening?

Diagnosis: You are likely experiencing base-catalyzed racemization .

Technical Insight: The 3-fluorophenyl group is electron-withdrawing (inductive effect, -I).[1] This increases the acidity of the

Corrective Protocol:

-

Minimize Exposure: Keep the pH strictly below 8.0 during neutralization.

-

Temperature Control: Perform all neutralization and extraction steps at 0–5°C . Racemization kinetics are significantly slower at low temperatures.

-

Fast Phase Separation: Do not let the free base sit in the biphasic layer. Extract immediately into a non-polar solvent (e.g., MTBE or Dichloromethane) and dry over Na

SO -

Avoid Storage: Do not store the free base. Convert it immediately to a stable salt (see Module 3) or use it in the next step.[1]

Q2: How can I efficiently resolve the racemic mixture if my asymmetric synthesis failed?

Recommendation: Classical resolution via diastereomeric salt crystallization is highly effective for phenylglycine analogs. The System: Use (+)-Dibenzoyl-D-tartaric acid (D-DBT) or (+)-Tartaric acid .[1]

Step-by-Step Resolution Protocol:

-

Solvent System: Methanol/Acetone (1:4 ratio) or Ethanol/Water (9:1).[1]

-

Stoichiometry: Use 1.0 equivalent of the racemate and 1.0–1.1 equivalents of the chiral acid.[2]

-

Process:

-

Recrystallization: If ee% is <98%, recrystallize the salt from pure methanol.

Module 2: Chemical Stability & Degradation

Q3: My product turns into a sticky gum after a few days at room temperature. Is it degrading?

Diagnosis: Yes, likely due to ester hydrolysis or diketopiperazine formation .[1] Technical Insight:

-

Hydrolysis: The methyl ester is susceptible to moisture.[3] The presence of the amino group can autocatalyze this hydrolysis if any moisture is present.

-

Cyclization: In the free base form, two molecules can condense to form a diketopiperazine (cyclic dimer), releasing methanol.[1] This is irreversible.

Stability Comparison Table:

| Form | Stability (RT) | Hygroscopicity | Recommended Storage |

| Free Base | Poor (< 24 hours) | Moderate | Do not store.[1] Use immediately. |

| HCl Salt | Good (Months) | High | Desiccator @ 4°C. |

| Tartrate Salt | Excellent (Years) | Low | Ambient (Dry), sealed.[1] |

| Tosylate Salt | Excellent | Low | Ambient. |

Q4: Can I use silica gel chromatography for purification?

Warning: Use caution. Issue: Silica gel is slightly acidic and contains bound water.

-

Acid Sensitivity: The acidity can induce salt exchange or catalyze hydrolysis.

-

Peak Tailing: The free amine interacts strongly with silanols, causing severe tailing and yield loss. Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize silanols.[1] However, be aware that TEA can promote racemization (see Q1).[1] Crystallization is preferred over chromatography for this compound.

Module 3: Analytical Troubleshooting

Q5: Which HPLC column separates the (S) and (R) enantiomers best?

Recommendation: Polysaccharide-based chiral stationary phases. Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]

-

Note: The DEA is crucial to sharpen the peak of the free amine. Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Observation: The (3-fluorophenyl) substituent often provides better selectivity on Amylose (AD) columns compared to Cellulose (OD) due to the electronic interaction with the carbamate backbone.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.

Caption: Workflow for the isolation and resolution of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate, highlighting the critical racemization loop and stability checkpoints.

Module 4: Degradation Mechanism

Understanding how the molecule breaks down is key to preventing it.

Caption: Primary degradation pathways. The electron-withdrawing fluorine atom accelerates the racemization pathway compared to non-fluorinated phenylglycine.

References

-

Preparation of L(+)-p-fluorophenyl glycine (Patent CN101565380A) . Describes the resolution of fluorophenylglycine esters using tartaric acid and the critical role of solvent ratios in crystallization.

-

Racemization of optically active 2-substituted phenyl glycine esters (US Patent 2004/0073057) . Details the mechanism of racemization for chlorophenyl analogs, directly applicable to the 3-fluoro derivative due to similar electronic effects.

-

Synthesis of Unnatural Fluorescent α-amino acids (PhD Thesis) . Provides protocols for protecting and purifying phenylglycine derivatives, including handling of the methyl ester.

-

A Convenient Synthesis of Amino Acid Methyl Esters . Discusses the use of TMSCl/Methanol for esterification, a milder alternative to thionyl chloride that preserves chiral integrity.

-

Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis . Highlights the extreme sensitivity of the phenylglycine alpha-proton to basic conditions (like piperidine or DBU), reinforcing the need for careful pH control.[1]

Troubleshooting low yield in the synthesis of fluorinated amino acids

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated amino acids. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory, with a primary focus on addressing low reaction yields. The introduction of fluorine into amino acids can significantly enhance the therapeutic properties of peptides and proteins, but the synthetic journey is often fraught with obstacles.[1][2][3] This resource is structured to help you navigate these challenges effectively, drawing upon established scientific principles and field-proven insights.

Part 1: Understanding the Root Causes of Low Yield

Low yields in fluorination reactions can stem from a multitude of factors, ranging from reagent instability to competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues. This guide is organized into key areas of concern, providing a logical workflow for diagnosing and solving common problems.

Diagram: General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing low-yield issues in the synthesis of fluorinated amino acids.

Sources

Technical Support Center: Purification of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Welcome to the technical support center for Methyl (S)-2-amino-2-(3-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the highest possible chemical and enantiomeric purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate?

A1: Impurities can be broadly categorized into three classes:

-

Process-Related Impurities: These arise from the synthetic route itself. Common examples include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves a Strecker reaction followed by esterification, residual cyanide or amide intermediates could be present.

-